molecular formula C15H11Cl2NO2 B5638268 2,4-dichloro-N-(2-oxo-2-phenylethyl)benzamide

2,4-dichloro-N-(2-oxo-2-phenylethyl)benzamide

Cat. No. B5638268
M. Wt: 308.2 g/mol
InChI Key: QKCAZDXRTBFBNR-UHFFFAOYSA-N
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Description

Introduction 2,4-Dichloro-N-(2-oxo-2-phenylethyl)benzamide is a chemical compound that has been studied for various properties and applications. It belongs to a class of organic compounds known as benzamides, which are characterized by a benzamide functional group attached to an aromatic or aliphatic chain.

Synthesis Analysis The synthesis of similar compounds involves various chemical reactions, often utilizing methods like nucleophilic acyl substitution. For instance, the synthesis of N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide) was achieved by reacting 4-(chloromethyl)benzoyl chloride with 1,2- phenylenediamine under basic conditions, yielding a 61% yield (Bachl & Díaz, 2010).

Molecular Structure Analysis X-ray diffraction studies play a crucial role in determining the molecular structure of such compounds. For example, the molecular structure of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was confirmed using X-ray diffraction, alongside IR, 1H and 13C NMR, and UV–Vis spectra (Demir et al., 2016).

Chemical Reactions and Properties These compounds often participate in various chemical reactions. For instance, N-Dichlormethylen-benzamid reacts with cyclic and open chain amidines to give oxo-s-triazines, as demonstrated in a study by Reimlinger (1971) (Reimlinger, 1971).

Physical Properties Analysis The physical properties such as crystal structure, bonding angles, and hydrogen bonding patterns are crucial. For example, the structure of N-(2,4-Dichlorophenyl)benzamide was studied, revealing details about bond conformations and intermolecular hydrogen bonds (Gowda et al., 2008).

Chemical Properties Analysis Chemical properties can be analyzed through various spectroscopic techniques. The study of 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide provided insights into its spectral characteristics and potential as a DHFR inhibitor (Pavlova et al., 2022).

properties

IUPAC Name

2,4-dichloro-N-phenacylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO2/c16-11-6-7-12(13(17)8-11)15(20)18-9-14(19)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCAZDXRTBFBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5335004

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